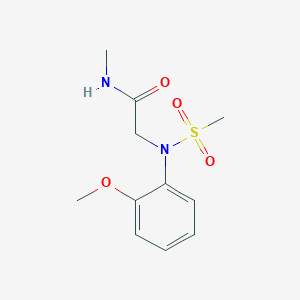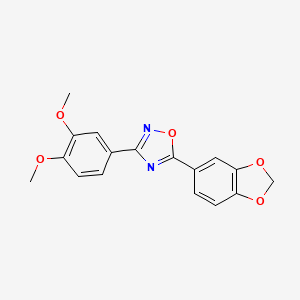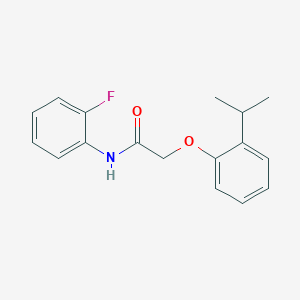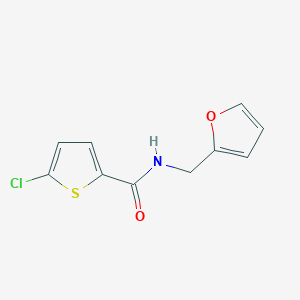![molecular formula C20H22N6O3S B5505195 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)
2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide" often involves the condensation of hydrazide with different aldehydes or ketones in the presence of various catalysts. For example, compounds have been synthesized by reacting 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide, showcasing a methodology that could be adapted for the synthesis of the compound (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of a tetrazole ring, a thioether group, and a hydrazide moiety. These structures have been studied using X-ray diffraction, revealing significant aspects such as dihedral angles, bond lengths, and configurations about the C=N bond. For instance, certain compounds exhibit E configuration about the C=N bond and display specific orientations of the phenyl and thioether rings, which are crucial for understanding the molecular geometry and potential reactivity of the compound of interest (Quoc et al., 2019).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Enzyme Inhibition : Compounds derived from acetohydrazide, including structures similar to "2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide", have been synthesized and evaluated for their biological activities, such as lipase and α-glucosidase inhibition. These compounds have shown significant activity in inhibiting enzymes that are relevant in metabolic diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Properties : Novel benzothiazole acylhydrazones, structurally related to the compound , have been synthesized and investigated for their anticancer activity. These studies aim at developing new therapeutic agents that can effectively target cancer cells with minimal effects on healthy cells (Osmaniye et al., 2018).
Chemotherapeutic Agents : Research into the synthesis of hydrazide and oxadiazole derivatives, including compounds with structural similarities to "this compound", has shown promise in the development of new chemotherapeutic agents. These compounds exhibit antimicrobial and antiproliferative activities against various cancer cell lines, suggesting their potential use in cancer treatment (Kaya et al., 2017).
Antioxidant and Antimicrobial Activities
Antioxidant Activities : The synthesis and evaluation of novel compounds, including 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, have demonstrated significant antioxidant properties. These findings are crucial for developing therapies to mitigate oxidative stress-related diseases (Alp et al., 2015).
Antibacterial Activity : Acetohydrazide derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains. The results highlight the potential of these compounds in addressing antibiotic resistance and developing new antibacterial therapies (Trotsko et al., 2018).
Propriétés
IUPAC Name |
2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S/c1-3-12-29-18-7-5-4-6-15(18)13-21-22-19(27)14-30-20-23-24-25-26(20)16-8-10-17(28-2)11-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,22,27)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUXPGWTNYMHCH-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

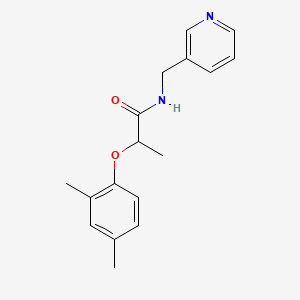
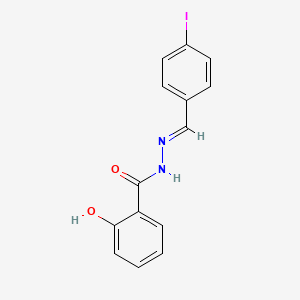

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
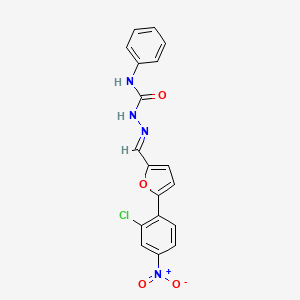
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
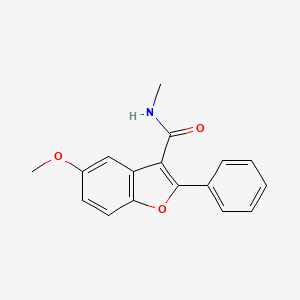
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)
